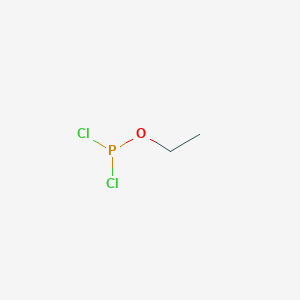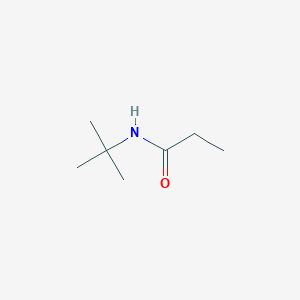
2-Mercaptophenol
Vue d'ensemble
Description
2-Mercaptophenol (H2mp) is a 1,2-bidentate sulfur containing ligand. It exhibits versatile coordination modes in its ligation to the transition metal atoms.
Mécanisme D'action
Target of Action
2-Hydroxythiophenol, also known as 2-Mercaptophenol, is a 1,2-bidentate sulfur-containing ligand . It primarily targets transition metal atoms, exhibiting versatile coordination modes in its ligation .
Mode of Action
The compound interacts with its targets (transition metal atoms) through its sulfur atom, forming a complex . This interaction results in changes in the electronic structure of the transition metal atoms, affecting their reactivity and other properties .
Biochemical Pathways
It’s known that the compound can be used to increase blood-free apoptosis inhibitor of macrophage (aim) .
Pharmacokinetics
It’s known that the compound is sensitive to air , which could impact its bioavailability
Action Environment
The action, efficacy, and stability of 2-Hydroxythiophenol can be influenced by environmental factors. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, the compound is unstable in solution , which could also impact its action and efficacy.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Hydroxythiophenol are largely unexplored. It is known that 2-Hydroxythiophenol can interact with various enzymes, proteins, and other biomolecules. As a sulfur-containing ligand, it can form complexes with transition metal atoms
Cellular Effects
It is known that 2-Hydroxythiophenol can increase blood-free apoptosis inhibitor of macrophage (AIM)
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation
Propriétés
IUPAC Name |
2-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKYTRPNOVFCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149906 | |
| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-24-0 | |
| Record name | 2-Mercaptophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-mercapto- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-mercaptophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-hydroxythiophenol is C6H6OS, and its molecular weight is 126.19 g/mol.
A: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing 2-hydroxythiophenol. Studies have employed techniques like 1H NMR, 13C NMR, and APT-NMR to analyze its structure and confirm the presence of specific isomers. [] Additionally, IR spectroscopy helps identify characteristic functional groups present in the molecule. [, ]
A: 2-Hydroxythiophenol can exist in different conformations due to intramolecular hydrogen bonding. [, , ] Its stability and reactivity can be influenced by factors like pH, solvent, and temperature. For instance, under acidic conditions and microwave heating, it readily participates in three-component reactions with arylglyoxals and cyclic 1,3-dicarbonyls, leading to the formation of β-keto thioethers or tetra-substituted furans, depending on the thiol substituents. []
A: Nickel(II) complexes with ligands derived from 2-hydroxythiophenol, such as [Ni(bpy)(mp)] and [Ni(dmbpy)(mp)] (mp = 2-hydroxythiophenol, bpy = 2,2′-bipyridine, dmbpy = 4,4′-dimethyl-2,2′-bipyridine), have shown promising catalytic activity in proton reduction reactions. [] These complexes, characterized using single crystal X-ray diffraction and other spectroscopic methods, were evaluated for their catalytic activity in both photochemical and electrochemical studies. The studies demonstrated that the presence of electron-donating methyl substituents in the ligand sphere can significantly impact the catalytic performance of these complexes in different HER mechanisms. []
A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the intramolecular hydrogen bonding in 2-hydroxythiophenol and compare its different conformations. [] DFT calculations were also employed to understand the electronic structure of nickel complexes containing 2-hydroxythiophenol derivatives, revealing delocalized electronic states and the redox non-innocent nature of the ligands. [] These computational studies provide valuable insights into the structure and reactivity of these compounds.
A: The presence and position of substituents on the aromatic ring of 2-hydroxythiophenol can significantly influence its coordination chemistry. For example, the introduction of chlorine at the 5-position of 2-hydroxythiophenol (forming 5-chloro-2-hydroxythiophenol) significantly impacts its ability to form complexes with metals like vanadium(V), molybdenum, and tungsten. [] This highlights the important role of steric and electronic effects in the coordination chemistry of these compounds.
A: Several analytical techniques are employed for the analysis of 2-hydroxythiophenol and its derivatives. Gas Chromatography-Mass Spectrometry (GC/MS) has been used to identify 2-mercaptophenol in plant extracts. [] Additionally, High-Performance Liquid Chromatography coupled with Cold Vapor Atomic Fluorescence Spectrometry (HPLC/CV-AFS) has proven valuable for the speciation analysis of mercury in various environmental samples, utilizing this compound as a complexing agent for preconcentration and separation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)



![3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B73190.png)





